Home > Products > Screening Compounds P46379 > 2-Iodo-6-methoxybenzamide
2-Iodo-6-methoxybenzamide -

2-Iodo-6-methoxybenzamide

Catalog Number: EVT-13787006
CAS Number:
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Iodo-6-methoxybenzamide is an organic compound with the molecular formula C8H8INO2C_8H_8INO_2 and a molecular weight of approximately 277.06 g/mol. It features an iodine atom and a methoxy group located at the 2 and 6 positions, respectively, on a benzene ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its biological activity against various cellular processes, including cancer cell proliferation .

Source

The compound is cataloged under the CAS number 66195-40-2 and is available from various chemical suppliers. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in research and industrial applications .

Classification

2-Iodo-6-methoxybenzamide falls under the category of halogenated aromatic compounds. It is classified as a benzamide derivative, which indicates that it contains an amide functional group attached to a benzene ring. The presence of iodine makes it a halogenated compound, which can impart unique reactivity compared to non-halogenated analogs.

Synthesis Analysis

Methods

The synthesis of 2-Iodo-6-methoxybenzamide typically involves the following steps:

  1. Diazotization: The process begins with the diazotization of 6-methoxybenzamide using sodium nitrite and hydrochloric acid. This step converts the amino group into a diazonium salt.
  2. Iodination: The resulting diazonium salt is then treated with potassium iodide in an aqueous solution, leading to the substitution of the diazonium group with iodine at the ortho position relative to the methoxy group.
  3. Isolation: The product is extracted using organic solvents and purified through techniques such as silica gel chromatography to obtain 2-Iodo-6-methoxybenzamide in high yield .

Technical Details

Molecular Structure Analysis

Data

  • Molecular Formula: C8H8INO2C_8H_8INO_2
  • Molecular Weight: 277.06 g/mol
  • Exact Mass: 276.96 g/mol
  • Polar Surface Area: 52.32 Ų
  • LogP (octanol/water partition coefficient): 2.099 .
Chemical Reactions Analysis

Reactions

2-Iodo-6-methoxybenzamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, leading to different derivatives of benzamide.
  2. Oxidation Reactions: It can act as a catalyst in oxidation reactions, particularly in converting alcohols to carbonyl compounds.
  3. Reduction Reactions: Under specific conditions, it may undergo reduction processes to yield different products.

Technical Details

The reactivity of this compound is influenced by the presence of substituents on the aromatic ring, which can enhance or diminish its electrophilic character during reactions.

Mechanism of Action

Process

The mechanism of action for 2-Iodo-6-methoxybenzamide primarily involves its role as a covalent modifier of biological molecules. It can interact with proteins and enzymes through covalent bonding, which may inhibit their function.

Data

Research indicates that this compound has shown potential as a therapeutic agent against cancer by interfering with critical cellular processes necessary for tumor growth. Its reactivity profile allows it to selectively target specific enzymes involved in these pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Not available.
  • Boiling Point: Not available.
  • Melting Point: Not available.

Chemical Properties

  • Solubility: Generally soluble in organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding thermodynamic properties such as enthalpy changes during reactions are not extensively documented for this compound but are crucial for understanding its behavior in various chemical environments .

Applications

Scientific Uses

2-Iodo-6-methoxybenzamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential anti-cancer properties due to its ability to modify biological targets.
  2. Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
  3. Biochemical Research: Serves as a tool for studying enzyme mechanisms and protein interactions due to its reactivity profile.
Historical Context and Emergence in Neuropharmacology

Early Synthesis and Structural Analogues in Dopaminergic Research

The development of 2-Iodo-6-methoxybenzamide (commonly designated IBZM) emerged from systematic efforts in the 1980s–1990s to design benzamide-based dopamine D₂ receptor antagonists. Early synthetic work focused on modifying the core structure of benzamide neuroleptics like sulpiride to enhance receptor affinity and selectivity. IBZM was synthesized as a radioiodinated analogue by introducing iodine at the ortho-position relative to the methoxy group at C6 and the carboxamide side chain. This structural modification proved critical: the ortho-iodine placement minimized steric hindrance with the D₂ receptor binding pocket while improving lipophilicity for blood-brain barrier penetration [2] [7].

A key breakthrough was the discovery that stereochemistry profoundly influenced binding. The (S)-enantiomer of IBZM exhibited >100-fold higher affinity for D₂ receptors than its (R)-counterpart or the 5-iodo regioisomer (where iodine occupies the meta-position). This underscored the sensitivity of dopamine receptors to three-dimensional ligand geometry [7]. IBZM’s pharmacophore consists of three essential domains:

  • Aromatic core: 2-Hydroxy-3-iodo-6-methoxybenzene enabling hydrophobic/π-stacking interactions.
  • Linker: Amide bond providing conformational rigidity.
  • Amino moiety: (S)-1-Ethyl-2-pyrrolidinylmethyl group forming hydrogen bonds and ionic interactions within the receptor [2] [4].

Table 1: Key Structural Analogues of IBZM and Their Dopamine D₂ Receptor Affinities

CompoundR1R2D₂ Receptor Ki (nM)Notes
IBZM3-I, 6-OMe(S)-Pyrrolidine0.11 [2]Gold standard SPECT tracer
IBFBenzofuran(S)-Pyrrolidine0.106 [2]Higher striatal uptake than IBZM
Epidepride5-I, 2,3-diOMeAzepane0.024 [5]PET ligand for extrastriatal D₂ receptors
5-Iodo-6-methoxy isomer5-I, 6-OMe(S)-Pyrrolidine11.2 [7]100-fold lower affinity vs. IBZM

IBZM was part of a broader exploration of halogenated benzamides, including the benzofuran derivative IBF (5-iodo-7-N-[(1-ethyl-2-pyrrolidinyl)methyl]carboxamido-2,3-dihydrobenzofuran), which showed comparable D₂ affinity (Kd = 0.106 nM) but distinct pharmacokinetics [2] [9]. Other analogues, such as epidepride, prioritized binding to low-density extrastriatal D₂ receptors but required PET due to their higher lipophilicity [5].

Evolution as a Radioligand for CNS Receptor Imaging

IBZM’s primary application evolved toward single-photon emission computed tomography (SPECT) imaging of dopamine D₂/₃ receptors, enabled by labeling with iodine-123 (¹²³I). Its biodistribution profile—marked by rapid brain uptake and specific retention in dopamine-rich striatal regions—made it ideal for clinical neuroimaging [3] [10]. Within 60–90 minutes post-injection, ¹²³I-IBZM achieves peak striatal-to-cerebellar uptake ratios of ~3.5–4.0 in non-human primates and humans, permitting quantitative assessment of receptor density [9] [10].

Table 2: Clinical Applications of ¹²³I-IBZM SPECT in Neurodegenerative and Psychiatric Disorders

DisorderKey FindingClinical Utility
Parkinson’s Disease (PD)Preserved striatal IBZM binding [8]Differentiates PD from other parkinsonian syndromes
Multiple System Atrophy (MSA)Diminished striatal uptake (↓30–50% vs. controls) [8]Correlates with D₂ receptor loss in postsynaptic neurons
Progressive Supranuclear Palsy (PSP)Striatal binding ↓ comparable to MSA [8]Supports differential diagnosis
SchizophreniaLower striatal uptake in drug-naïve patients; asymmetry reversal after treatment [3]Evaluates D₂ occupancy by antipsychotics

A landmark study demonstrated IBZM-SPECT’s power in differentiating parkinsonian syndromes. Patients with MSA or PSP showed significantly reduced striatal IBZM binding (mean striatal/occipital ratio: 1.2–1.5) versus controls (2.5–3.0), reflecting postsynaptic neuronal degeneration. In contrast, idiopathic PD patients exhibited normal-to-elevated binding due to preserved postsynaptic neurons [8]. This provided a cost-effective alternative to PET for patient stratification.

In psychiatry, IBZM-SPECT revealed hemispheric dopamine asymmetry in drug-naïve schizophrenia patients. Binding was initially reduced in the left striatum but normalized after antipsychotic treatment, illustrating dynamic receptor adaptation [3]. Its ability to quantify D₂ occupancy by therapeutics like benperidol aided in optimizing dosing regimens to balance efficacy and side effects [3] [10].

Technological innovations further cemented IBZM’s role:

  • Kit-based labeling: Simplified ¹²³I-IBZM preparation using oxidative iodination [9].
  • High-resolution SPECT: Enabled precise quantification of striatal binding ratios despite lower spatial resolution vs. PET [10].
  • Multi-center standardization: Established protocols for consistent imaging in clinical trials [8].

Properties

Product Name

2-Iodo-6-methoxybenzamide

IUPAC Name

2-iodo-6-methoxybenzamide

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

InChI

InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

JEMVWHNDWFZHBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)I)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.